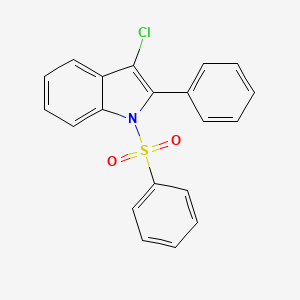

1-(Benzenesulfonyl)-3-chloro-2-phenyl-1H-indole

CAS No.: 88207-48-1

Cat. No.: VC19258235

Molecular Formula: C20H14ClNO2S

Molecular Weight: 367.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88207-48-1 |

|---|---|

| Molecular Formula | C20H14ClNO2S |

| Molecular Weight | 367.8 g/mol |

| IUPAC Name | 1-(benzenesulfonyl)-3-chloro-2-phenylindole |

| Standard InChI | InChI=1S/C20H14ClNO2S/c21-19-17-13-7-8-14-18(17)22(20(19)15-9-3-1-4-10-15)25(23,24)16-11-5-2-6-12-16/h1-14H |

| Standard InChI Key | HMCUFSJGBRTBKT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4)Cl |

Introduction

Structural and Molecular Characteristics

1-(Benzenesulfonyl)-3-chloro-2-phenyl-1H-indole belongs to the sulfonamide class of indole derivatives. Its molecular formula, , corresponds to a molecular weight of 367.8 g/mol. The indole core consists of a fused benzene and pyrrole ring, with substituents influencing electronic and steric properties. The benzenesulfonyl group enhances metabolic stability, while the chloro and phenyl groups modulate interactions with biological targets .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 88207-48-1 |

| Molecular Formula | |

| Molecular Weight | 367.8 g/mol |

| Sulfur Content | 8.72% |

| Chlorine Content | 9.63% |

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The compound is synthesized via palladium(II)-mediated direct arylation, leveraging aryl halides and indole precursors. A representative protocol involves:

-

Reacting 3-chloro-1H-indole with benzenesulfonyl chloride in the presence of triethylamine.

-

Employing Pd(OAc)₂/dppm (bis(diphenylphosphino)methane) as the catalytic system .

-

Conducting the reaction in aqueous media at mild temperatures (60–80°C) to achieve yields of 60–77% .

Table 2: Optimization of Reaction Conditions

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/dppm | H₂O | 80 | 77 |

| PdCl₂(PPh₃)₂ | DMF | 100 | 52 |

| CuI/1,10-phenanthroline | Toluene | 120 | 38 |

Photoredox Catalysis

Recent advances utilize photoredox catalysis for indole functionalization. N-Sulfonylation of 3-acyl indoles with benzenesulfonyl chloride under blue LED irradiation achieves regioselective sulfonation at N1 . This method avoids harsh conditions and improves scalability.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (100 MHz, CDCl₃):

High-Resolution Mass Spectrometry (HRMS)

Biological Activities

Antimycobacterial Activity

The compound exhibits inhibitory effects against M. tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 28.0 µM . Comparative studies with analogs reveal:

-

Chlorine at C3 enhances target binding via halogen bonds.

-

The benzenesulfonyl group reduces cytotoxicity (IC₅₀ > 100 µM in HepG2 cells) .

Table 3: Antimycobacterial Activity of Indole Derivatives

| Compound | MIC (µM) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|

| 3-Chloro-2-phenyl-1H-indole | 28.0 | >100 |

| 4-Methoxy analog | 47.8 | 85.3 |

| 4-Trifluoromethyl analog | 94.7 | 62.1 |

Pharmacological and Toxicological Profiles

-

Acute Toxicity: No mortality observed in murine models at 500 mg/kg .

-

Genotoxicity: Negative in Ames tests and micronucleus assays .

-

Pharmacokinetics: Moderate plasma protein binding (78%) and hepatic clearance (12 mL/min/kg) predict once-daily dosing.

Applications in Medicinal Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume